N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
515829-09-1
VCID:
VC0451965
InChI:
InChI=1S/C16H18N4O3/c1-10-16(20(22)23)11(2)19(18-10)9-15(21)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,21)
SMILES:
CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-]
Molecular Formula:
C16H18N4O3
Molecular Weight:
314.34g/mol
N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
CAS No.: 515829-09-1
Main Products
VCID: VC0451965
Molecular Formula: C16H18N4O3
Molecular Weight: 314.34g/mol
CAS No. | 515829-09-1 |
---|---|
Product Name | N-(2,3-Dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide |
Molecular Formula | C16H18N4O3 |
Molecular Weight | 314.34g/mol |
IUPAC Name | N-(2,3-dihydro-1H-inden-5-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
Standard InChI | InChI=1S/C16H18N4O3/c1-10-16(20(22)23)11(2)19(18-10)9-15(21)17-14-7-6-12-4-3-5-13(12)8-14/h6-8H,3-5,9H2,1-2H3,(H,17,21) |
Standard InChIKey | YXRPWNXLZHYCCQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C(=NN1CC(=O)NC2=CC3=C(CCC3)C=C2)C)[N+](=O)[O-] |
Solubility | 2 [ug/mL] |
PubChem Compound | 1225817 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume